molecular formula C8H14O3 B13661619 Methyl 2-oxoheptanoate

Methyl 2-oxoheptanoate

Cat. No.: B13661619
M. Wt: 158.19 g/mol
InChI Key: KKHXXRRGPXSDIJ-UHFFFAOYSA-N
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Description

Methyl 2-oxoheptanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 2-oxoheptanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry. It is a colorless liquid with a characteristic odor and is used as an intermediate in the synthesis of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-oxoheptanoate can be synthesized through several methods. One common method involves the reaction of 2-oxoheptanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-oxoheptanoic acid.

    Reduction: 2-hydroxyheptanoate.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and pharmaceutical research.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-oxoheptanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methyl 6-oxoheptanoate: Another methyl ester with similar properties but different structural configuration.

    Methyl 2-oxopentanoate: A shorter chain analog with distinct chemical behavior.

Uniqueness: Methyl 2-oxoheptanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications compared to its analogs. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings.

Biological Activity

Methyl 2-oxoheptanoate is an organic compound classified as a keto acid ester, known for its significant biological activities, particularly in metabolic pathways and potential therapeutic applications. This article explores its biological activity, synthesis methods, and implications in various fields of research.

Chemical Structure and Properties

This compound has the molecular formula C8H14O3, characterized by a carbonyl group adjacent to a carboxylate. This structure contributes to its reactivity and biological significance. The compound is primarily utilized in organic synthesis as a building block for various chemical reactions and has notable interactions with biological systems.

Biological Activities

1. Role in Metabolism:
this compound plays a crucial role in the biosynthesis of leucine, an essential amino acid necessary for protein synthesis and various metabolic functions. This involvement highlights its importance in nutritional biochemistry and metabolic regulation.

2. Anticancer Potential:
Recent studies have demonstrated that this compound exhibits potential anticancer activity by inhibiting fatty acid synthase and nutrient uptake in pancreatic cancer cells. This inhibition may lead to increased apoptosis (cell death) in cancerous cells, suggesting its utility as a therapeutic agent against certain types of cancer.

3. Inhibition of Phospholipase A2:
Research indicates that compounds similar to this compound can act as potent inhibitors of human cytosolic phospholipase A2 (GIVA cPLA2). These inhibitors are essential for developing anti-inflammatory drugs, as they play a critical role in the inflammatory response .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Esterification Reactions: Reacting heptanoic acid with methanol in the presence of an acid catalyst.
  • Oxidation Processes: Utilizing specific oxidizing agents to convert corresponding alcohols or aldehydes into the keto form.

These synthetic methods allow for the production of this compound in sufficient purity for biological studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Study on Anticancer Activity This compound inhibited fatty acid synthase, leading to reduced proliferation of pancreatic cancer cells.
Phospholipase A2 Inhibition Study Demonstrated that this compound derivatives exhibit enhanced stability and inhibitory potency against GIVA cPLA2, indicating potential therapeutic applications .
Metabolic Pathway Analysis Highlighted the compound's role in leucine biosynthesis, emphasizing its importance in metabolic regulation.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-oxoheptanoate

InChI

InChI=1S/C8H14O3/c1-3-4-5-6-7(9)8(10)11-2/h3-6H2,1-2H3

InChI Key

KKHXXRRGPXSDIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(=O)OC

Origin of Product

United States

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